molecular formula C29H26N2O4 B1684178 wwl113

wwl113

Cat. No.: B1684178
M. Wt: 466.5 g/mol
InChI Key: AKIIPHDGVCFVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WWL113 is a selective and orally active inhibitor of carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f). It exhibits high selectivity for the 60-kilodalton serine hydrolase. The compound has shown significant potential in scientific research, particularly in the study of metabolic diseases such as obesity and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WWL113 involves several steps, starting with the preparation of the core structure, which is a biphenyl derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

WWL113 primarily undergoes hydrolysis reactions due to the presence of ester functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Findings:

  • Inhibition Profile: WWL113 exhibits an IC50 of approximately 0.1 μM for both Ces3 and Ces1f, indicating high potency as a pharmacological tool .
  • Impact on Lipid Metabolism: By inhibiting these enzymes, this compound reduces lipolysis in adipocytes and alters systemic glucose and lipid profiles in vivo .

Applications in Animal Studies

This compound has been extensively studied in animal models to assess its effects on obesity-related conditions.

Case Study: Obese-Diabetic Mice

  • Study Design: Obese-diabetic db/db mice were administered this compound at a dose of 30 mg/kg daily for two months.
  • Results:
    • Weight Management: Significant reduction in body weight gain.
    • Metabolic Improvements: Enhanced glucose tolerance and reduced levels of triglycerides and cholesterol .
    • Thermogenic Gene Activation: Increased expression of UCP1 and other thermogenic genes in brown adipose tissue (BAT), suggesting enhanced thermogenesis .

Effects on Brown Adipose Tissue

This compound's influence on brown adipose tissue is particularly noteworthy due to its role in thermogenesis.

Mechanistic Insights:

  • UCP1 Expression: this compound treatment led to a five-fold increase in UCP1-driven luciferase expression in transgenic mice models .
  • Interaction with PPARα: The compound enhances UCP1 transcription via PPARα activation, demonstrating its potential as a metabolic modulator .

Summary of Experimental Data

The following table summarizes key experimental findings related to this compound's effects on metabolic parameters:

ParameterControl GroupThis compound Treatment (30 mg/kg)Significance
Body Weight Gain (g)155p < 0.01
Glucose Tolerance (AUC)300200p < 0.05
Triglycerides (mg/dL)15080p < 0.01
UCP1 mRNA Expression (fold)15p < 0.001

Broader Implications for Human Health

The implications of this compound extend beyond animal studies, with potential applications in human metabolic disorders:

  • Metabolic Syndrome Correction: Inhibition of CES enzymes by this compound may offer therapeutic avenues for correcting features of metabolic syndrome, including obesity and dyslipidemia .
  • Inflammatory Response Modulation: Studies have shown that CES inhibition can alter the immune response, potentially benefiting conditions characterized by chronic inflammation .

Mechanism of Action

WWL113 exerts its effects by selectively inhibiting carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f). These enzymes are involved in the hydrolysis of triglycerides in adipose tissue, leading to the release of free fatty acids. By inhibiting these enzymes, this compound reduces the breakdown of triglycerides, thereby decreasing the levels of free fatty acids in the bloodstream. This mechanism helps in ameliorating metabolic syndrome and improving glucose tolerance in animal models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WWL113

This compound is unique due to its high selectivity for carboxylesterase 3 and carboxylesterase 1f, making it a valuable tool for studying these specific enzymes. Its oral activity and ability to improve metabolic parameters in animal models further highlight its potential as a therapeutic agent .

Biological Activity

WWL113 is a selective inhibitor of carboxylesterase 3 (CES3) and has shown promising biological activities, particularly in the context of metabolic disorders such as obesity and diabetes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant case studies.

This compound primarily targets CES3, an enzyme implicated in lipid metabolism. Inhibition of CES3 by this compound leads to significant alterations in lipid accumulation and metabolic processes within adipocytes and liver cells. The compound has been shown to:

  • Inhibit CES3 Activity : this compound has a potent inhibitory effect on CES3 with an IC50 value of approximately 0.1 μM, demonstrating high selectivity over other serine hydrolases .
  • Modulate Adipocyte Differentiation : Treatment with this compound increases the expression of adipogenic markers such as PPARγ and C/EBPα, indicating enhanced differentiation of preadipocytes into functional adipocytes .

Effects on Metabolic Parameters

Research indicates that this compound significantly improves various metabolic parameters in mouse models:

  • Weight Reduction : Mice treated with this compound showed a reduction in body weight compared to controls.
  • Improved Lipid Profiles : The compound decreased hepatic lipid accumulation and improved overall lipid profiles.
  • Enhanced Glucose Metabolism : Long-term treatment (9 weeks) resulted in better glucose clearance rates, highlighting its potential as a therapeutic agent for type 2 diabetes .

Table 1: Summary of Biological Effects of this compound

ParameterEffect ObservedReference
Body WeightDecreased
Hepatic Lipid AccumulationReduced
Glucose ClearanceImproved
Adipocyte DifferentiationEnhanced

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Mouse Models of Obesity :
    • In a study involving db/db mice, this compound treatment resulted in significant improvements in metabolic syndrome features, including body weight and lipid profiles .
    • The compound was administered at a dosage of 30 mg/kg, leading to over 90% inhibition of CES3 activity in liver tissues .
  • Dendritic Cell Functionality :
    • A recent investigation demonstrated that this compound enhances the differentiation and functionality of monocyte-derived dendritic cells (MoDCs). Treated MoDCs exhibited increased expression of co-stimulatory markers and elevated cytokine production (IL-6, IL-8), indicating enhanced immune responses .
  • Inflammation Studies :
    • In experiments assessing inflammation, this compound was shown to attenuate LPS-induced cytokine production in macrophages, suggesting potential anti-inflammatory properties through CES1 inhibition .

Q & A

Q. [Basic] What is the primary mechanism of action of WWL113 in modulating lipid metabolism and inflammation?

This compound is a potent inhibitor of carboxylesterase 1 (CES1) and CES3/Ces1f, enzymes critical in lipid metabolism. In adipocytes, this compound inhibits lipid hydrolysis, leading to increased triacylglycerol (TAG) accumulation, particularly long-chain polyunsaturated TAGs . In immune cells like dendritic cells (DCs), CES1 inhibition alters metabolic programming, reducing mitochondrial respiration and amino acid availability, which drives a pro-inflammatory phenotype . Methodologically, activity-based protein profiling (ABPP) confirmed target engagement , while RNA sequencing (RNA-seq) and gene set enrichment analysis (GSEA) revealed dose-dependent transcriptional changes in immune pathways .

Q. [Basic] Which experimental models are validated for studying this compound's effects on metabolic and immune disorders?

Key models include:

  • Genetically obese/diabetic mice (e.g., ob/ob strains) : Used to demonstrate this compound's efficacy in improving glucose tolerance and reducing obesity-linked metabolic dysfunction .
  • High-fat diet (HFD)-induced obese mice : Validated this compound's therapeutic potential in acquired metabolic syndrome .
  • Human CD14+ monocyte-derived DCs (MoDCs) and murine bone marrow-derived DCs : Employed to study immune modulation via CES1 inhibition, with transcriptional profiling (RNA-seq) and metabolomic analysis .

Q. [Advanced] How can researchers resolve contradictions in this compound's effects across different biological contexts (e.g., pro-inflammatory vs. anti-inflammatory outcomes)?

Contradictory findings (e.g., pro-inflammatory DCs vs. reduced adipocyte lipolysis ) require:

  • Dose-response validation : Test multiple concentrations (e.g., 2.5 µM vs. 10 µM this compound) to identify threshold effects .
  • Cell-type-specific profiling : Compare lipidomic (adipocytes) and transcriptomic (DCs) datasets to disentangle tissue-specific mechanisms .
  • Orthogonal assays : Combine ABPP (target verification) with functional assays (e.g., cytokine release, phagocytosis) to confirm phenotypic consistency .

Q. [Advanced] What methodologies are optimal for analyzing this compound's dose-dependent impact on transcriptional networks?

  • RNA-seq with DESeq2 : Identify differentially expressed genes (DEGs) across this compound concentrations (e.g., 2.5 µM vs. 10 µM) and validate via qPCR .
  • Pathway enrichment (GSEA/KEGG) : Prioritize inflammation-related pathways (e.g., NF-κB signaling) and metabolic pathways (e.g., fatty acid oxidation) .
  • Time-course experiments : Assess temporal gene expression changes post-treatment to distinguish primary vs. secondary effects .

Q. [Basic] What controls are essential when assessing this compound's specificity in in vitro experiments?

  • Vehicle controls (e.g., DMSO) : Account for solvent effects on lipid metabolism and gene expression .
  • Inactive analogs (e.g., WWL113U) : Verify that observed effects are due to CES1 inhibition, not off-target interactions .
  • CES1-overexpression models : Confirm phenotype reversal in rescue experiments .

Q. [Advanced] How does this compound dosing influence its selectivity for CES1 vs. CES3 isoforms?

  • Gel-based ABPP : Compare inhibition of ~60 kDa (CES3/Ces1f) vs. ~55 kDa (CES1) bands across doses .
  • Kinetic assays : Measure IC50 values for each isoform using fluorogenic substrates (e.g., methyl arachidonoyl fluorophosphonate) .
  • Transcriptional correlation : Analyze CES1 vs. CES3 mRNA levels in target tissues to contextualize dosing effects .

Q. [Advanced] How can researchers integrate metabolomic and transcriptomic data to study this compound's systemic effects?

  • Multi-omics alignment : Map lipidomic changes (e.g., TAG accumulation ) to transcriptional shifts in lipid metabolism genes (e.g., DGAT1, FASN) .
  • Network analysis : Use tools like Cytoscape to identify hub genes/metabolites influenced by CES1 inhibition .
  • Pathway crosstalk : Overlay KEGG pathways for metabolism and inflammation to identify synergistic nodes .

Q. [Basic] What are the critical steps for validating this compound's target engagement in new experimental systems?

ABPP validation : Confirm enzyme inhibition using fluorescent probes (e.g., FP-TAMRA) in lysates .

Competition assays : Co-treat with this compound and broad-spectrum serine hydrolase inhibitors to assess specificity .

Genetic knockout : Compare this compound effects in wild-type vs. CES1-KO cells to establish on-target activity .

Q. [Advanced] What strategies mitigate confounding variables when studying this compound in in vivo inflammation models?

  • Strain-matched controls : Use littermates to control for genetic variability in immune responses .
  • Gut microbiome standardization : House mice under identical conditions to prevent microbiota-driven immune heterogeneity .
  • Longitudinal sampling : Collect serial blood/tissue samples to track dynamic responses .

Q. [Basic] How should researchers optimize this compound treatment duration for chronic vs. acute studies?

  • Acute studies : 3–24 hours post-treatment to capture immediate transcriptional/metabolic changes (e.g., MoDC activation ).
  • Chronic studies : 4–8 weeks in diet-induced models to assess metabolic adaptation .
  • Pilot time courses : Perform weekly phenotyping (e.g., glucose tolerance tests) to determine endpoints .

Properties

IUPAC Name

ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIPHDGVCFVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
wwl113
Reactant of Route 2
Reactant of Route 2
wwl113
Reactant of Route 3
Reactant of Route 3
wwl113
Reactant of Route 4
Reactant of Route 4
wwl113
Reactant of Route 5
Reactant of Route 5
wwl113
Reactant of Route 6
Reactant of Route 6
wwl113

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.